molecular formula C9H13NO3 B15213636 Ethyl 4-isopropylisoxazole-3-carboxylate

Ethyl 4-isopropylisoxazole-3-carboxylate

Cat. No.: B15213636
M. Wt: 183.20 g/mol
InChI Key: IQMAGPLBRCVVPM-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropylisoxazole-3-carboxylate typically involves the cyclization of β-diketohydrazone derivatives. One common method includes the reaction of β-diketohydrazone with ethyl chloroformate under basic conditions to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-isopropylisoxazole-3-carboxylate is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 4-propan-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)8-7(6(2)3)5-13-10-8/h5-6H,4H2,1-3H3

InChI Key

IQMAGPLBRCVVPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1C(C)C

Origin of Product

United States

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